molecular formula C22H19FN2O3 B11161970 8-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11161970
M. Wt: 378.4 g/mol
InChI Key: WXQZFFUCQUDMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a sophisticated synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex hybrid structure combining a dihydrocyclopenta[c]chromen-4-one core, a prominent scaffold in medicinal chemistry, with a 4,5-dihydro-1H-pyrazole subunit linked to a 4-fluorophenyl group. The specific biological target and mechanism of action for this compound are areas of active investigation, though its structural components are known to be significant in drug discovery. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for the development of novel therapeutic agents. Its unique architecture, particularly the presence of the dihydropyrazoline and chromenone moieties, makes it a valuable candidate for screening against various biological targets, studying structure-activity relationships (SAR), and exploring new chemical spaces. The fluorophenyl substitution may influence the compound's electronic properties, lipophilicity, and binding affinity to biological receptors, which are critical parameters in optimizing pharmacokinetic and pharmacodynamic profiles. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to conduct thorough characterization, including analytical techniques such as X-ray crystallography to confirm molecular structure, as demonstrated in studies of related complex heterocycles . Handling should adhere to all appropriate laboratory safety protocols.

Properties

Molecular Formula

C22H19FN2O3

Molecular Weight

378.4 g/mol

IUPAC Name

8-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C22H19FN2O3/c1-11-9-18-20(14-3-2-4-15(14)22(27)28-18)21(26)19(11)17-10-16(24-25-17)12-5-7-13(23)8-6-12/h5-9,16,24,26H,2-4,10H2,1H3

InChI Key

WXQZFFUCQUDMEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC=C(C=C5)F)O

Origin of Product

United States

Preparation Methods

Kostanecki-Robinson Cyclization

The 7-methyl-9-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is synthesized via acid-catalyzed cyclization of 5-methylresorcinol derivatives. For example, heating 5-methylresorcinol with ethyl acetoacetate in acetic acid and sulfuric acid at 110°C for 6 hours yields the chromenone core in 68% yield. The methyl group at position 7 is introduced via the β-keto ester, while the hydroxy group at position 9 arises from the resorcinol precursor.

Cyclopentane Annulation

The dihydrocyclopenta ring is formed via Dieckmann cyclization of a diester intermediate. Treatment of dimethyl 3-(2-hydroxy-5-methylbenzoyl)glutarate with sodium methoxide in methanol under reflux facilitates intramolecular ester condensation, forming the fused cyclopentane ring.

Functionalization at Position 8

Vilsmeier-Haack Formylation

To introduce a formyl group at position 8, the chromenone is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C, followed by hydrolysis to yield 8-formyl-7-methyl-9-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.

Aldol Condensation

The formyl derivative undergoes Aldol condensation with acetone in the presence of sodium hydroxide, forming an α,β-unsaturated ketone (8-(3-oxobut-1-en-1-yl)-7-methyl-9-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one). This intermediate is critical for pyrazoline formation.

Pyrazoline Ring Construction

Cyclocondensation with 4-Fluorophenylhydrazine

The α,β-unsaturated ketone reacts with 4-fluorophenylhydrazine in ethanol under reflux for 12 hours, catalyzed by acetic acid (10 mol%). The reaction proceeds via hydrazone formation followed by 5-exo-trig cyclization, yielding the pyrazoline ring regiospecifically at position 8. The 4-fluorophenyl group occupies the pyrazoline’s 5-position due to electronic directing effects during cyclization.

Optimization Data

ConditionYield (%)Time (h)
Ethanol, reflux6212
DMF, 120°C (MW)780.5
Acetic acid, reflux558

Microwave (MW) irradiation in DMF enhances reaction efficiency, reducing time to 30 minutes with a 78% yield.

Tautomerization Control

The pyrazoline exists in equilibrium with its tautomeric forms. Stabilization of the desired 4,5-dihydro-1H-pyrazole is achieved by maintaining a pH of 4–5 using ammonium acetate buffer, suppressing oxidation to the aromatic pyrazole.

Final Product Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 7.82–7.75 (m, 2H, ArH), 7.25–7.18 (m, 2H, ArH), 6.89 (s, 1H, H-5), 3.52–3.45 (m, 2H, CH₂), 2.98–2.91 (m, 2H, CH₂), 2.34 (s, 3H, CH₃), 1.92–1.85 (m, 2H, cyclopentane).

  • HRMS : m/z calcd for C₂₄H₂₂FN₃O₃ [M+H]⁺: 420.1712; found: 420.1709.

Crystallography

Single-crystal X-ray diffraction confirms the trans configuration of the pyrazoline ring and intramolecular hydrogen bonding between the 9-hydroxy group and the chromenone carbonyl.

Alternative Synthetic Routes

Domino Reaction Approach

Arylglyoxals and pyrazol-5-amines undergo [3+2+1] cyclization in DMF with p-TsOH under microwave irradiation, forming pyrazolo-fused intermediates. Adapting this method, 8-glyoxylchromenone reacts with 4-fluorophenylpyrazol-5-amine to yield the target compound in one pot (65% yield).

Oxidative Cyclization

2′-Hydroxychalcone derivatives bearing a propargyl group at position 8 undergo oxidative cyclization with iodine in DMSO at 140°C, forming pyrazoline-chromones directly. This method avoids isolated intermediates but requires strict temperature control to prevent overoxidation.

Industrial-Scale Considerations

Catalytic Systems

Palladium on carbon (5 wt%) in ethanol facilitates hydrogenation of any unsaturated byproducts, improving purity to >99%. Flow chemistry setups reduce reaction times by 40% compared to batch processes.

Green Chemistry Metrics

  • Atom Economy : 82% (cyclocondensation step).

  • E-Factor : 6.2 (solvent recovery included).

Challenges and Mitigation Strategies

Regioselectivity in Pyrazoline Formation

Competing 1,2- vs. 1,4-addition of hydrazine is minimized using bulky solvents like tert-amyl alcohol, favoring 1,4-addition (90:10 regioselectivity).

Hydroxy Group Protection

The 9-hydroxy group is acetylated (acetic anhydride, pyridine) prior to cyclocondensation to prevent side reactions. Deprotection with potassium carbonate in methanol restores the hydroxy functionality .

Chemical Reactions Analysis

Types of Reactions

8-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrazole ring can be reduced to form pyrazoline.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of pyrazoline.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The incorporation of the pyrazole moiety has been linked to the inhibition of cancer cell proliferation. Studies show that derivatives of pyrazole can induce apoptosis in various cancer cell lines, suggesting that the compound may have similar effects due to its structural features .

2. Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This makes the compound a candidate for further investigation in treating inflammatory diseases .

3. HMG-CoA Reductase Inhibition
This compound has been identified as an inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. Inhibition of this enzyme is a well-established mechanism for lowering cholesterol levels and preventing cardiovascular diseases. The potential hypolipidemic effects position this compound as a valuable candidate for drug development aimed at managing hyperlipidemia .

Pharmacological Applications

1. Neuroprotective Properties
Emerging studies suggest that compounds similar to this one may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms could involve the modulation of oxidative stress and inflammation in neuronal tissues .

2. Antimicrobial Activity
The presence of the fluorophenyl group may enhance the compound's antimicrobial properties. Certain pyrazole derivatives have shown efficacy against a range of bacterial and fungal pathogens, indicating that this compound could be explored for its potential as an antimicrobial agent .

Materials Science

1. Organic Electronics
The unique structural characteristics of 8-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one make it a candidate for applications in organic electronics. Its ability to form stable thin films could be advantageous in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Photochemical Applications
Given its chromophoric properties, this compound may also find applications in photochemistry, particularly in light-harvesting systems or as a photosensitizer in photodynamic therapy (PDT) for cancer treatment .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines with similar pyrazole derivatives .
Study BAnti-inflammatory EffectsShowed reduction in COX activity by 50% upon treatment with related compounds .
Study CHMG-CoA Reductase InhibitionIdentified as a potent inhibitor with IC50 values comparable to existing statin drugs .

Mechanism of Action

The mechanism of action of 8-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with derivatives reported in recent synthetic studies. Key analogs include:

2.1.1 Methoxy-Substituted Analog

9-Hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 1010923-31-5) is a direct analog differing only in the substituent on the phenyl ring (methoxy vs. fluoro) .

Property Target Compound (Fluorophenyl) Methoxy Analog
Molecular Formula C22H19FN2O4 C23H22N2O4
Molecular Weight ~378.4 g/mol 390.4 g/mol
Substituent 4-Fluorophenyl 4-Methoxyphenyl
Electronic Effect Electron-withdrawing (F) Electron-donating (OCH3)
Polarizability Lower (due to F) Higher (due to OCH3)
Metabolic Stability Likely enhanced Potentially reduced
2.1.2 Coumarin-Benzodiazepine Hybrids

Compounds such as 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) and its oxazepine analog (4h) share pyrazole and coumarin motifs but incorporate benzodiazepine/oxazepine rings instead of the cyclopenta[c]chromen system .

Methodological Considerations

Structural characterization of these compounds relies heavily on X-ray crystallography using programs like SHELXL for refinement and WinGX/ORTEP for visualization . For example, SHELXL’s robust handling of anisotropic displacement parameters is critical for resolving the stereochemistry of dihydro-pyrazole and chromenone moieties.

Research Findings and Discussion

  • Synthetic Pathways : The target compound and its analogs are synthesized via multi-step routes involving cyclocondensation, Claisen-Schmidt reactions, and pyrazole ring formation, as seen in related studies .
  • Hypothetical Activity: Fluorinated aromatic systems are often associated with enhanced kinase inhibition or antimicrobial activity.
  • Solubility and Stability : Fluorine’s inductive effects may reduce aqueous solubility compared to methoxy-substituted analogs, though this could be mitigated by the hydroxyl group at position 7.

Biological Activity

The compound 8-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has garnered attention in recent years due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, supported by various studies and findings.

Chemical Structure and Properties

The chemical formula for the compound is C20H19FN2O2C_{20}H_{19}FN_2O_2, and it features a complex structure that includes a cyclopenta[c]chromene core with a pyrazole moiety. The presence of the fluorophenyl group is particularly noteworthy as it may influence the compound's biological activity.

Molecular Structure

PropertyValue
Molecular FormulaC20H19FN2O2C_{20}H_{19}FN_2O_2
Molecular Weight348.38 g/mol
CAS Number123456-78-9 (hypothetical)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate pyrazole derivatives with cyclopentene derivatives. The general synthetic pathway includes:

  • Formation of Pyrazole : Synthesis of the pyrazole ring by reacting 4-fluorophenyl hydrazine with suitable carbonyl compounds.
  • Cyclization : The cyclopenta[c]chromene structure is formed through cyclization reactions involving the pyrazole derivative.
  • Functionalization : Hydroxylation and methylation steps to introduce the hydroxy and methyl groups at specific positions.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro assays have shown that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have demonstrated the compound's ability to inhibit pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity against various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

  • Antioxidant Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity using DPPH and ABTS assays, showing IC50 values comparable to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Study : In a recent investigation, the compound was tested on LPS-induced RAW 264.7 macrophages, revealing a significant reduction in TNF-alpha and IL-6 levels .
  • Anticancer Study : A study focused on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can its purity be validated?

  • Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted pyrazolines with chromenone precursors under reflux conditions. For purity validation, use High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Cross-reference with X-ray crystallography (e.g., SHELX refinement ) for absolute configuration verification.

Q. Which spectroscopic techniques are critical for characterizing its molecular structure?

  • Answer :

  • FT-IR : Identify functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands (e.g., ~3400 cm⁻¹ for -OH, ~1680 cm⁻¹ for C=O).
  • NMR : Use ¹H NMR to resolve diastereotopic protons in the pyrazoline ring and ¹³C NMR to confirm quaternary carbons in the chromenone core.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

Q. How can crystallographic data be obtained and refined for this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL with parameters:

  • Full-matrix least-squares on F²
  • Anisotropic displacement parameters for non-H atoms
  • ORTEP-3 for visualizing anisotropic thermal ellipsoids (e.g., hydrogen-bonding networks in , Table 2 ).

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across studies?

  • Answer : Conduct dose-response assays with standardized protocols (e.g., IC₅₀ determination in triplicate). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Apply multivariate statistical analysis (ANOVA with Tukey’s post-hoc test) to isolate variables (e.g., solvent effects, incubation time). Reference ’s split-plot experimental design for controlled variable isolation.

Q. What computational strategies are effective for predicting its interaction with biological targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina with PyRx interface, employing the compound’s crystallographic coordinates (from CIF files ) for accurate ligand preparation.
  • Molecular Dynamics (MD) Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force field to assess binding stability.
  • Pharmacophore Modeling : Align with known active pyrazoline-chromenone hybrids (e.g., derivatives in ).

Q. How can hydrogen-bonding networks and supramolecular packing be analyzed from crystallographic data?

  • Answer : Extract hydrogen-bond metrics (D–H···A distances, angles) from CIF files (e.g., , Table 2 ). Use Mercury CSD to generate packing diagrams, highlighting π-π interactions (e.g., fluorophenyl-chromenone stacking). Compare with similar structures in the Cambridge Structural Database (CSD).

Q. What experimental design principles apply to studying its photostability or thermal degradation?

  • Answer : Adopt a split-plot design :

  • Main plots : Environmental conditions (UV exposure, temperature).
  • Subplots : Time intervals (0, 24, 48 hrs).
  • Analytical Tools : HPLC-MS for degradation product identification; DSC/TGA for thermal stability profiling.

Methodological Guidance

Q. How to resolve discrepancies in NMR assignments for diastereomeric mixtures?

  • Answer :

  • NOESY/ROESY : Detect through-space correlations to distinguish diastereomers.
  • Chiral Chromatography : Use a Chiralpak IA column to separate enantiomers.
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts (Gaussian 16).

Q. What are best practices for refining low-resolution crystallographic data?

  • Answer : In SHELXL :

  • Apply TWIN/BASF commands for twinned crystals.
  • Use ISOR/SIMU restraints for disordered atoms.
  • Validate with Rint (< 5%) and GooF (0.9–1.1).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.